molecular formula C6H7FN2O B1496141 5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one CAS No. 654-41-1

5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one

Cat. No.: B1496141
CAS No.: 654-41-1
M. Wt: 142.13 g/mol
InChI Key: LINWSDIYFZGXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one is a fluorinated pyrimidinone derivative with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol. This compound is characterized by the presence of a fluorine atom at the 5-position and methyl groups at the 2- and 6-positions of the pyrimidinone ring. It is a versatile intermediate used in various chemical, biological, and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 5-fluorouracil and appropriate methylating agents.

  • Methylation: The 5-fluorouracil undergoes methylation at the 2- and 6-positions using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.

  • Hydrolysis: The resulting compound is then hydrolyzed to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the pyrimidinone ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Methylating agents like methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4) are employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted derivatives depending on the position and nature of the substituents.

Scientific Research Applications

5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biological studies to understand the effects of fluorinated pyrimidinones on cellular processes.

  • Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the field of antiviral and anticancer drugs.

  • Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.

  • Pathways: It may inhibit or activate specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one is compared with other similar compounds to highlight its uniqueness:

  • 5-Fluorouracil: A well-known anticancer drug with a similar fluorinated pyrimidinone structure.

  • Thymine: A natural pyrimidine base found in DNA.

  • Cytosine: Another natural pyrimidine base found in DNA and RNA.

These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications.

Properties

IUPAC Name

5-fluoro-2,4-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINWSDIYFZGXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283719
Record name 5-fluoro-2,6-dimethylpyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-41-1
Record name NSC33046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-2,6-dimethylpyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one
Reactant of Route 2
5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one
Reactant of Route 4
5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one
Reactant of Route 5
5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one
Reactant of Route 6
5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.